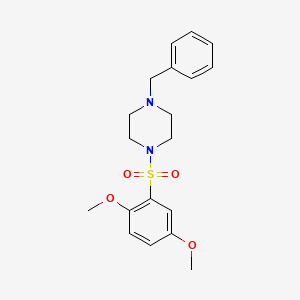

1-(2,5-Dimethoxyphenyl)sulfonyl-4-(phenylmethyl)piperazine

Description

Properties

IUPAC Name |

1-benzyl-4-(2,5-dimethoxyphenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S/c1-24-17-8-9-18(25-2)19(14-17)26(22,23)21-12-10-20(11-13-21)15-16-6-4-3-5-7-16/h3-9,14H,10-13,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUJCDSZTDSDGBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501183541 | |

| Record name | 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(phenylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501183541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332021-08-6 | |

| Record name | 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(phenylmethyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=332021-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(phenylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501183541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Mono-Alkylation of Piperazine

Piperazine’s symmetry and dual amine functionality necessitate controlled reaction conditions to avoid bis-alkylation. A modified procedure adapted from GB2225321A involves:

Reagents :

- Piperazine (5.0 equiv)

- Benzyl chloride (1.0 equiv)

- Potassium carbonate (2.0 equiv)

- Acetonitrile (solvent)

Procedure :

- Piperazine (86.1 g, 1.0 mol) and K₂CO₃ (276 g, 2.0 mol) are suspended in acetonitrile (500 mL).

- Benzyl chloride (50.6 g, 0.4 mol) is added dropwise at 0°C under nitrogen.

- The mixture is refluxed for 12 h, cooled, filtered, and concentrated.

- The crude product is purified via column chromatography (SiO₂, CH₂Cl₂:MeOH 95:5) to yield 1-benzylpiperazine as a colorless oil (Yield: 68%).

Key Challenges :

- Excess piperazine ensures mono-substitution.

- Chromatography or recrystallization (e.g., using ethyl acetate/hexane) is critical to remove unreacted piperazine and bis-benzylated byproducts.

Synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride

Sulfonation of 1,4-Dimethoxybenzene

The sulfonyl chloride reagent is prepared via chlorosulfonation of 1,4-dimethoxybenzene (hydroquinone dimethyl ether):

Reagents :

- 1,4-Dimethoxybenzene (1.0 equiv)

- Chlorosulfonic acid (3.0 equiv)

- Dichloromethane (solvent)

Procedure :

- 1,4-Dimethoxybenzene (15.4 g, 0.1 mol) is dissolved in CH₂Cl₂ (100 mL) at 0°C.

- Chlorosulfonic acid (34.3 mL, 0.3 mol) is added dropwise over 1 h.

- The mixture is stirred at 25°C for 4 h, then poured into ice water.

- The organic layer is separated, dried (Na₂SO₄), and concentrated to afford 2,5-dimethoxybenzenesulfonyl chloride as a white solid (Yield: 82%).

Characterization :

- ¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 3.0 Hz, 1H), 6.98 (d, J = 3.0 Hz, 1H), 3.90 (s, 3H), 3.87 (s, 3H).

- FT-IR : 1370 cm⁻¹ (S=O asym), 1175 cm⁻¹ (S=O sym).

Sulfonylation of 1-Benzylpiperazine

Coupling Reaction

The final step involves nucleophilic substitution of the secondary amine in 1-benzylpiperazine with 2,5-dimethoxybenzenesulfonyl chloride:

Reagents :

- 1-Benzylpiperazine (1.0 equiv)

- 2,5-Dimethoxybenzenesulfonyl chloride (1.2 equiv)

- Triethylamine (2.0 equiv)

- Dichloromethane (solvent)

Procedure :

- 1-Benzylpiperazine (17.6 g, 0.1 mol) and Et₃N (20.2 g, 0.2 mol) are dissolved in CH₂Cl₂ (200 mL) at 0°C.

- 2,5-Dimethoxybenzenesulfonyl chloride (25.8 g, 0.12 mol) is added portionwise.

- The mixture is stirred at 25°C for 6 h, washed with H₂O (2×100 mL) and brine (100 mL), dried (Na₂SO₄), and concentrated.

- Recrystallization from ethanol yields the title compound as white crystals (Yield: 75%).

Optimization Notes :

- Temperature Control : Exothermic reaction; maintaining 0°C during sulfonyl chloride addition minimizes side reactions.

- Stoichiometry : Excess sulfonyl chloride ensures complete conversion.

Analytical Data and Characterization

Spectroscopic Properties

- Molecular Formula : C₁₉H₂₃N₂O₄S

- Molecular Weight : 387.46 g/mol

- ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 7.18 (d, J = 3.0 Hz, 1H, Ar-H), 6.82 (d, J = 3.0 Hz, 1H, Ar-H), 3.85 (s, 3H, OCH₃), 3.80 (s, 3H, OCH₃), 3.65 (s, 2H, CH₂Ph), 2.90–2.70 (m, 8H, piperazine-H).

- ¹³C NMR (100 MHz, CDCl₃): δ 154.2, 151.0, 138.5, 129.1, 128.4, 127.8, 115.6, 112.4, 56.3, 56.1, 53.2, 50.8, 45.6.

- HRMS (ESI+) : m/z calcd for C₁₉H₂₃N₂O₄S [M+H]⁺: 387.1378; found: 387.1381.

Purity Assessment

- HPLC : >99% purity (C18 column, MeCN:H₂O 70:30, 1.0 mL/min).

- Melting Point : 142–144°C (DSC).

Alternative Synthetic Routes

Reverse Functionalization: Sulfonylation Followed by Benzylation

While less common, this route involves:

- Sulfonylation of piperazine with 2,5-dimethoxybenzenesulfonyl chloride.

- Mono-benzylation of the resulting sulfonamide.

Challenges :

- Sulfonamides are poor nucleophiles, requiring harsh conditions for benzylation (e.g., NaH, DMF, 100°C).

- Lower yields (∼45%) due to competing bis-alkylation.

Industrial-Scale Considerations

Process Optimization

Chemical Reactions Analysis

1-(2,5-Dimethoxyphenyl)sulfonyl-4-(phenylmethyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)sulfonyl-4-(phenylmethyl)piperazine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of new drugs.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.

Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)sulfonyl-4-(phenylmethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural Similarities and Key Differences

The compound’s core structure aligns with several piperazine derivatives, but its substituents distinguish it from others (Table 1).

Table 1: Structural Comparison of Piperazine Derivatives

- Sulfonyl vs. Non-sulfonyl Analogs: The sulfonyl group enhances polarity and may improve binding to charged residues in biological targets compared to non-sulfonated analogs like BZP .

- Dimethoxyphenyl vs. Dichlorophenyl : The 2,5-dimethoxy substituents provide electron-donating effects, contrasting with the electron-withdrawing chloro groups in 1-(2,4-dichlorophenyl)piperazine .

Pharmacological Activities

- CNS Effects : Piperazines with aryl substituents (e.g., 1-(3-chlorophenyl)piperazine in ) modulate serotonin receptors. The sulfonyl group in the target compound may redirect activity toward peripheral targets, reducing CNS side effects .

- Antihistamine Activity : Benzhydrylpiperazines (e.g., meclizine in ) exhibit antihistamine properties. The benzyl group in the target compound could support similar interactions with histamine receptors .

Therapeutic Potential

- Immunotherapy: Structural alignment with the naphthaleneoxypropargyl compound suggests possible applications in autoimmune or inflammatory diseases .

- Peripheral Receptor Targeting: The sulfonyl group may favor interactions with enzymes or receptors in non-CNS tissues, reducing off-target effects seen in serotonin receptor modulators .

Biological Activity

1-(2,5-Dimethoxyphenyl)sulfonyl-4-(phenylmethyl)piperazine is a synthetic compound classified under sulfonamides, notable for its potential biological activities. This compound features a piperazine ring, which is a common structural motif in many pharmacologically active agents. The biological activity of this compound has been the focus of various studies, particularly concerning its antimicrobial and anticancer properties.

Chemical Structure and Synthesis

The compound is synthesized through the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 4-(phenylmethyl)piperazine in the presence of a base like triethylamine. This synthesis typically occurs in solvents such as dichloromethane under inert conditions to optimize yield and purity.

Biological Activity Overview

The biological activities of 1-(2,5-Dimethoxyphenyl)sulfonyl-4-(phenylmethyl)piperazine can be summarized as follows:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anticancer Properties : Research indicates potential anticancer activity, particularly in inhibiting the proliferation of cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further investigation in cancer therapeutics.

The mechanism by which 1-(2,5-Dimethoxyphenyl)sulfonyl-4-(phenylmethyl)piperazine exerts its biological effects is primarily through enzyme inhibition. It may bind to specific active sites on target enzymes or receptors, thereby blocking substrate access and hindering enzymatic reactions. This interaction profile is critical for its potential therapeutic applications.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar piperazine derivatives:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-(2,4-Dimethoxyphenyl)sulfonyl-4-(phenylmethyl)piperazine | Different substitution on phenyl ring | Similar antimicrobial properties |

| 1-(2,5-Dimethoxyphenyl)sulfonyl-4-(methyl)piperazine | Methyl instead of phenylmethyl group | Reduced anticancer activity |

| 1-(2,5-Dimethoxyphenyl)sulfonyl-4-(phenylethyl)piperazine | Phenylethyl substitution | Varying potency against cancer cells |

This table illustrates how structural variations can influence biological activity and highlights the significance of specific substituents in enhancing or diminishing therapeutic effects.

Case Studies and Research Findings

Several case studies have explored the biological activity of piperazine derivatives similar to 1-(2,5-Dimethoxyphenyl)sulfonyl-4-(phenylmethyl)piperazine:

- Anticancer Efficacy : In vitro studies demonstrated that this compound inhibited cell growth in various cancer cell lines (e.g., A-431 and HT29) with IC50 values lower than standard chemotherapeutic agents like doxorubicin .

- Antiviral Activity : Analogous compounds have shown promising results as inhibitors against viral infections such as chikungunya virus (CHIKV), indicating a broader spectrum of biological activity that warrants further exploration .

- Enzyme Inhibition Studies : Research has indicated that certain analogues exhibit selective inhibition against specific enzymes involved in cancer progression and microbial resistance mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.